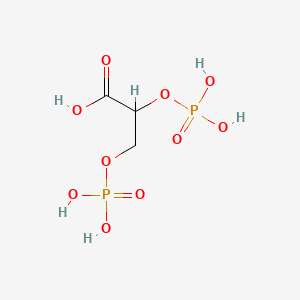
3,5-ジクロロチオフェノール
概要
説明
3,5-Dichlorothiophenol, also known as 3,5-dichlorobenzenethiol, is an organosulfur compound with the molecular formula C6H4Cl2S. This compound is characterized by the presence of two chlorine atoms and a thiol group attached to a benzene ring. It is a white to yellow crystalline solid with a strong, unpleasant odor .
科学的研究の応用
3,5-Dichlorothiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and polymers.
Biology: It is used in the study of enzyme inhibition and protein modification due to its thiol group.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals
生化学分析
Biochemical Properties
It is known to participate in various chemical reactions due to its molecular structure
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
It is possible that the compound exhibits threshold effects and may have toxic or adverse effects at high doses
Metabolic Pathways
It is possible that the compound interacts with certain enzymes or cofactors and may affect metabolic flux or metabolite levels
Transport and Distribution
It is possible that the compound interacts with certain transporters or binding proteins and may affect its localization or accumulation
Subcellular Localization
It is possible that the compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles
準備方法
Synthetic Routes and Reaction Conditions: 3,5-Dichlorothiophenol can be synthesized through various methods. One common method involves the reaction of 3,5-dichloronitrobenzene with thiourea, followed by reduction with iron powder in hydrochloric acid. Another method involves the reaction of 3,5-dichlorobenzenesulfonyl chloride with sodium sulfide, followed by acidification .
Industrial Production Methods: In industrial settings, 3,5-dichlorothiophenol is typically produced through the chlorination of thiophenol. This process involves the reaction of thiophenol with chlorine gas in the presence of a catalyst, such as iron(III) chloride, to yield 3,5-dichlorothiophenol .
化学反応の分析
Types of Reactions: 3,5-Dichlorothiophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,5-dichlorobenzenesulfonic acid.
Reduction: It can be reduced to form 3,5-dichlorobenzenethiolate.
Substitution: It can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are commonly used.
Major Products:
Oxidation: 3,5-dichlorobenzenesulfonic acid.
Reduction: 3,5-dichlorobenzenethiolate.
Substitution: Various substituted thiophenols depending on the nucleophile used.
作用機序
The mechanism of action of 3,5-dichlorothiophenol involves its thiol group, which can form covalent bonds with various biological molecules. This interaction can inhibit the activity of enzymes by modifying their active sites. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways .
類似化合物との比較
3,4-Dichlorothiophenol: Similar structure but with chlorine atoms at different positions.
2,4-Dichlorothiophenol: Another isomer with chlorine atoms at the 2 and 4 positions.
3,5-Dichlorophenol: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness: 3,5-Dichlorothiophenol is unique due to its specific substitution pattern and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs .
特性
IUPAC Name |
3,5-dichlorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2S/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXIPCQPHZMXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371125 | |
| Record name | 3,5-Dichlorobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17231-94-6 | |
| Record name | 3,5-Dichlorobenzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17231-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichlorobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichloro thiophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




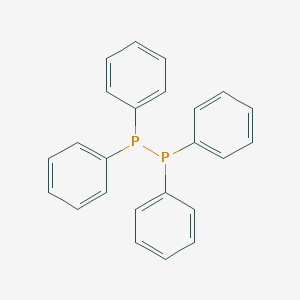
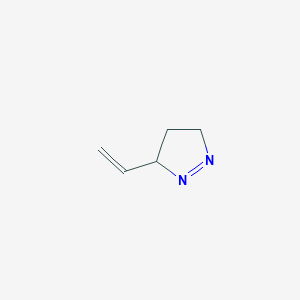
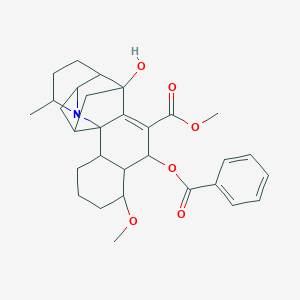


![Naphtho[8,1,2-hij]hexaphene](/img/structure/B93626.png)
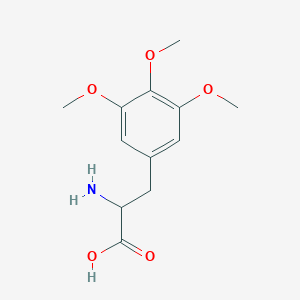
![7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole](/img/structure/B93628.png)

